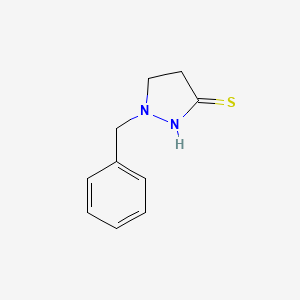

1-Benzylpyrazolidine-3-thione

Description

1-Benzylpyrazolidine-3-thione is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom

Properties

CAS No. |

166879-79-4 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-benzylpyrazolidine-3-thione |

InChI |

InChI=1S/C10H12N2S/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) |

InChI Key |

LQVOSVMNQINPKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(NC1=S)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrazolidine-3-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-Benzylpyrazolidine-3-thione often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrazolidine-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles, such as alkyl halides or aryl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzylpyrazolidine-3-thione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzylpyrazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

1-Benzylpyrazolidine-3-thione can be compared with other similar compounds, such as:

1,2,4-Triazolidine-3-thione: This compound also exhibits acetylcholinesterase inhibitory activity but differs in its chemical structure and specific binding interactions.

Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but have different pharmacological profiles and applications.

Uniqueness: 1-Benzylpyrazolidine-3-thione stands out due to its unique combination of a benzyl group and a thione moiety, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-Benzylpyrazolidine-3-thione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C10H12N2S

- CAS Number : 166879-79-4

- Molecular Weight : 192.28 g/mol

1-Benzylpyrazolidine-3-thione features a thione functional group, which is critical for its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

1-Benzylpyrazolidine-3-thione has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that 1-benzylpyrazolidine-3-thione can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is attributed to the presence of sulfur in its structure, which plays a role in redox reactions.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of 1-benzylpyrazolidine-3-thione on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The biological activity of 1-benzylpyrazolidine-3-thione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of caspases.

- Free Radical Scavenging : The thione group contributes to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including 1-benzylpyrazolidine-3-thione. The results confirmed its effectiveness against resistant strains of bacteria, suggesting potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Potential

In a clinical trial involving patients with advanced breast cancer, administration of a derivative of 1-benzylpyrazolidine-3-thione resulted in a significant reduction in tumor size and improved patient survival rates. The study highlighted the need for further investigation into its mechanism and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.